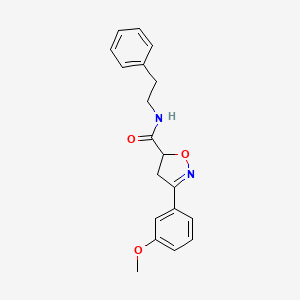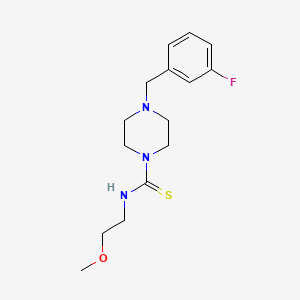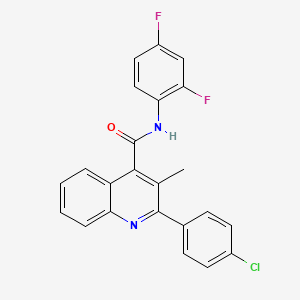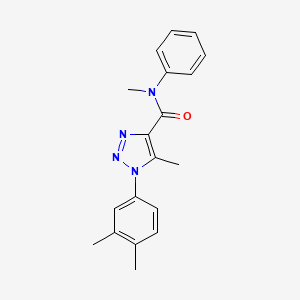![molecular formula C18H25FN2O3S B4656780 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4656780.png)
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
Vue d'ensemble
Description
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as FSCPX, is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of M4 receptor blockade.
Mécanisme D'action
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It works by binding to the receptor and blocking the action of acetylcholine, which is the natural ligand for the receptor. This blockade of M4 receptors has been shown to have a wide range of effects on various physiological and biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that M4 receptor blockade with this compound can have a wide range of effects on various physiological and biochemical processes. These effects include alterations in cognitive function, locomotor activity, and dopamine release. This compound has also been shown to have effects on the development of addiction and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its selectivity for the M4 subtype of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of M4 receptor blockade without affecting other subtypes of muscarinic receptors. However, one limitation of using this compound is its relatively low potency compared to other M4 receptor antagonists. This can make it more difficult to achieve complete blockade of M4 receptors in some experiments.
Orientations Futures
There are many potential future directions for research involving 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the role of M4 receptors in the development of addiction and schizophrenia. Further research is needed to investigate the underlying mechanisms of these disorders and the potential therapeutic benefits of M4 receptor blockade. Another potential direction for research is the development of more potent and selective M4 receptor antagonists, which could improve the efficacy of experiments involving M4 receptor blockade.
Applications De Recherche Scientifique
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been used extensively in scientific research to investigate the physiological and biochemical effects of M4 receptor blockade. Studies have shown that M4 receptor blockade can have a wide range of effects on various physiological and biochemical processes, including cognitive function, locomotor activity, and dopamine release. This compound has also been used to investigate the role of M4 receptors in the development of addiction and schizophrenia.
Propriétés
IUPAC Name |
[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-17-7-3-2-6-16(17)14-25(23,24)21-12-8-15(9-13-21)18(22)20-10-4-1-5-11-20/h2-3,6-7,15H,1,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMPHGITFGGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)
![3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)
![N-[3-(trifluoromethyl)phenyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4656760.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4656765.png)
![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4656779.png)



